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Compound of Interest

Compound Name: Conocarpan

CAS No.: 56319-02-9

Cat. No.: B1250297

Get Quote

Executive Summary
Conocarpan, a benzofuran neolignan isolated from Piper and Krameria species, exhibits a

distinct cytotoxicity profile characterized by moderate potency but high selectivity compared to

its structural analogs Licarin A and Eupomatenoid-5. While Licarin A demonstrates superior

potency in non-small cell lung cancer (NSCLC) models via dual autophagy-apoptosis induction,

Conocarpan’s mechanism is heavily skewed toward oxidative stress-mediated mitochondrial

disruption and modulation of inflammatory pathways (NF-

B), making it a candidate of interest for chemo-sensitization rather than monotherapy.

Chemical Identity & Structural Basis
The biological activity of these neolignans hinges on the benzofuran scaffold. The presence

and position of hydroxyl (-OH) and methoxy (-OCH

) groups dictate their lipophilicity and interaction with kinase domains.
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Compound
Structural
Class

Key
Substituents

Molecular
Weight

Primary
Source

Conocarpan
Benzofuran

Neolignan

Phenolic -OH

(C4), Propenyl

tail

~266 g/mol

Piper regnellii,

Conocarpus

erectus

Licarin A
Dihydrobenzofur

an

Methoxy/Hydroxy

patterns
~326 g/mol

Myristica

fragrans, Piper

spp.

Eupomatenoid-5
Benzofuran

Neolignan

Methoxyls,

Hydroxyls
~296 g/mol Piper regnellii

SAR Insight: The planarity of the benzofuran ring in Conocarpan facilitates intercalation into

DNA or binding to hydrophobic pockets of enzymes, whereas the dihydrobenzofuran ring in

Licarin A offers more flexibility, influencing its ability to target the autophagic machinery.

Cytotoxicity Profile Comparison
The following data consolidates experimental IC

(Inhibitory Concentration 50%) values. Note the differential sensitivity between solid tumors and
leukemia/parasitic models.

Table 1: Comparative IC Values ( M or g/mL)
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Cell Line /
Model

Tissue
Origin

Conocarpa
n

Licarin A
Eupomaten
oid-5

Reference
Standard
(Doxorubici
n)

MCF-7
Breast

Cancer (ER+)

>100

g/mL

15.5

M
Moderate

< 1

M

MDA-MB-231

Breast

Cancer

(TNBC)

56.1

g/mL

12.0

M
High Potency

< 1

M

A549
Lung

(NSCLC)
N/D

22.19

M
N/D

~0.5

M

HL-60 Leukemia Moderate
18.5

M
High Potency

< 0.1

M

Vero
Normal

Kidney

>100

g/mL (Safe)

>50

M

>100

g/mL
Toxic

T. cruzi
Parasitic

Model

8.0

g/mL

12.6

M

7.0

g/mL

Benznidazole

(Control)

*Note: Values for Conocarpan in breast cancer lines are often derived from enriched fractions;

pure compound potency is typically lower than Licarin A.

Key Findings:

Selectivity: Conocarpan shows a higher safety margin (Selectivity Index > 10) on normal

Vero cells compared to Doxorubicin.

Potency: Licarin A is generally 2-3x more potent than Conocarpan in solid tumor models

(A549, MCF-7).
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Context: Conocarpan performs exceptionally well in parasitic models (T. cruzi), suggesting

its primary mechanism may involve membrane permeability or specific enzymatic inhibition

(e.g., CYP51) rather than general DNA damage.

Mechanistic Divergence
While both compounds share the neolignan backbone, their downstream signaling pathways

diverge significantly.

Conocarpan: The Oxidative Stress Modulator
Conocarpan primarily acts by disrupting mitochondrial bioenergetics. It induces a surge in

Reactive Oxygen Species (ROS), leading to the opening of the Mitochondrial Permeability

Transition Pore (mPTP).

Pathway: ROS

Loss

Cytochrome c Release

Caspase-3 Activation.

Secondary Target: Inhibition of NF-

B translocation, reducing pro-survival cytokine expression.

Licarin A: The Autophagy-Apoptosis Switch
Licarin A is unique in its ability to trigger autophagic cell death alongside apoptosis.

Pathway: Inhibition of PI3K/Akt/mTOR

Upregulation of Beclin-1 & LC3-II

Autophagosome formation.

Cell Cycle: Induces G0/G1 phase arrest in NSCLC cells.

Pathway Visualization (Graphviz)
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Caption: Divergent signaling pathways of Conocarpan (Mitochondrial/ROS-driven) vs. Licarin

A (Autophagy/mTOR-driven).

Experimental Protocols for Validation
To reproduce the cytotoxicity data and validate the mechanism, follow these standardized

workflows.

Protocol A: Differential Cytotoxicity Assay
(Resazurin/MTT)
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Purpose: To determine IC

and Selectivity Index.

Seeding: Plate cells (MCF-7, A549, Vero) at

cells/well in 96-well plates. Incubate for 24h.

Treatment: Dissolve Conocarpan and Licarin A in DMSO (Stock 10 mM). Prepare serial

dilutions (0.1 – 100

M) in media. Ensure final DMSO < 0.5%.

Incubation: Treat cells for 48h and 72h.

Readout:

Add 20

L Resazurin solution (0.15 mg/mL). Incubate 4h.

Measure Fluorescence (

).

Analysis: Fit dose-response curves using non-linear regression (Log(inhibitor) vs. response).

Protocol B: Mechanistic Deconvolution (Flow
Cytometry)
Purpose: To distinguish Apoptosis (Conocarpan) from Autophagy (Licarin A).

Staining:

Tube 1 (Apoptosis): Annexin V-FITC + Propidium Iodide (PI).

Tube 2 (Autophagy): Cyto-ID® Green Detection Reagent (binds autophagic vacuoles).

Acquisition: Analyze on Flow Cytometer (e.g., BD FACSCanto).
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Conocarpan Signature: High Annexin V+/PI- (Early Apoptosis).

Licarin A Signature: High Cyto-ID fluorescence shift + Annexin V+.

Validation: Pre-treat with 3-MA (Autophagy inhibitor) or Z-VAD-FMK (Pan-caspase inhibitor)

to confirm pathway dependence.

Experimental Workflow Diagram (Graphviz)
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Caption: Step-by-step workflow from isolation to mechanistic validation of neolignans.

Conclusion & Future Outlook
Conocarpan is a highly selective, moderate-potency cytotoxic agent that operates primarily

through mitochondrial destabilization. While it lacks the nanomolar potency of Licarin A in lung

cancer models, its safety profile (low toxicity to Vero cells) makes it an ideal scaffold for:

Combination Therapy: Using Conocarpan to lower the apoptotic threshold of resistant cells

before administering standard chemotherapy.

Structural Modification: The C4-hydroxyl group is a prime target for derivatization to improve

solubility and potency.

Researchers should prioritize Licarin A for direct tumor ablation studies involving autophagy,

whereas Conocarpan is better suited for studies on selective apoptosis and overcoming drug

resistance in parasitic or less aggressive tumor models.
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and conocarpan against Trypanosoma cruzi and Vero cells. Source: PubMed / NIH

Licarin A Mechanism in Lung Cancer: Licarin A induces cell death via autophagy and

apoptosis in NSCLC cell lines (A549, NCI-H23).[1] Source: PubMed / NIH

Conocarpus erectus Extract Cytotoxicity: Differential effects of leaf extracts on MCF-7 and

MDA-MB-231 breast cancer cell lines. Source: Iraqi Journal of Science
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Piper sarmentosum Cytotoxicity: Analysis of phenolic content and cytotoxicity against T47D

breast cancer cells. Source: Bentham Science

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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